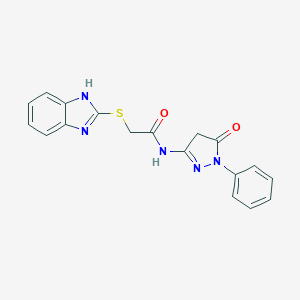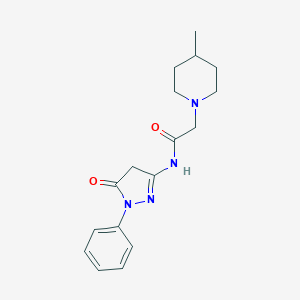![molecular formula C13H5F3N4OS B276385 5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one](/img/structure/B276385.png)
5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is a heterocyclic compound that combines the structural features of triazole, thiazine, and quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The reaction conditions often include the use of solvents like ethanol and dichloromethane, and catalysts such as palladium on carbon under nitrogen atmosphere .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves steps such as refluxing, reduced pressure concentration, and the use of high-pressure kettles for certain reactions . The starting materials are chosen for their availability and cost-effectiveness, and the reaction conditions are carefully controlled to minimize byproducts and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, methanesulfonic acid, and isocyanates . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of substituted triazoloquinolines.
Applications De Recherche Scientifique
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as apoptosis and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares the triazole and trifluoromethyl groups but differs in the ring structure.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a triazole ring fused to a thiadiazine ring, showing similar biological activities.
Uniqueness
3-(trifluoromethyl)-7H-[1,2,4]triazolo[3’,4’:2,3][1,3]thiazino[5,6-c]quinolin-7-one is unique due to its combination of triazole, thiazine, and quinoline rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological interactions.
Propriétés
Formule moléculaire |
C13H5F3N4OS |
|---|---|
Poids moléculaire |
322.27 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-17-thia-8,12,14,15-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,5,7,9,13,15-heptaen-11-one |
InChI |
InChI=1S/C13H5F3N4OS/c14-13(15,16)6-1-2-7-9(3-6)17-4-8-10(7)22-12-19-18-5-20(12)11(8)21/h1-5H |
Clé InChI |
KJYLPKAUPPFQHN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3 |
SMILES canonique |
C1=CC2=C3C(=CN=C2C=C1C(F)(F)F)C(=O)N4C=NN=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N'-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]urea](/img/structure/B276302.png)
![N-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B276307.png)
![5-acetyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B276308.png)
![5-acetyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl 2-(4-morpholinyl)ethyl sulfide](/img/structure/B276310.png)
![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)-1-(2-thienyl)ethanone](/img/structure/B276311.png)
![N-benzyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B276313.png)
![1-(3-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B276314.png)
![N-phenyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276315.png)
![N-methyl-N'-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetyl]urea](/img/structure/B276316.png)


![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B276320.png)


